2-(4-bromophenoxy)-N-(4-ethoxy-2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenoxy)-N-(4-ethoxy-2-nitrophenyl)acetamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenoxy group and an ethoxy-nitrophenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(4-ethoxy-2-nitrophenyl)acetamide typically involves the reaction of 4-bromophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. This reaction forms an intermediate, which is then reacted with 4-ethoxy-2-nitroaniline to yield the final product. The reaction conditions often include refluxing in a suitable solvent like acetone or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-(4-ethoxy-2-nitrophenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenoxy derivatives
Scientific Research Applications
2-(4-bromophenoxy)-N-(4-ethoxy-2-nitrophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(4-ethoxy-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of protein synthesis or disruption of cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenoxy)ethanol
- 2-(4-bromophenoxy)ethanimidamide hydrochloride
- 2-(4-bromophenoxy)tetrahydropyran
Uniqueness
2-(4-bromophenoxy)-N-(4-ethoxy-2-nitrophenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential therapeutic benefits .
Properties
Molecular Formula |
C16H15BrN2O5 |
---|---|
Molecular Weight |
395.2g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-(4-ethoxy-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C16H15BrN2O5/c1-2-23-13-7-8-14(15(9-13)19(21)22)18-16(20)10-24-12-5-3-11(17)4-6-12/h3-9H,2,10H2,1H3,(H,18,20) |
InChI Key |
GASIXNNGIOCZEJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.